molecular formula C16H12Cl2N4O2 B14923034 1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14923034
M. Wt: 363.2 g/mol
InChI Key: NGSVMNIQQXKBMZ-UHFFFAOYSA-N
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Description

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is commonly referred to by its trade name, chlorantraniliprole. This compound is part of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.

Preparation Methods

The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide involves several steps. One common method includes the reaction of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid with 2-chlorophenol in the presence of a base to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. These conditions include controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its effects on insect physiology and its potential use in pest control.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific receptors.

    Industry: It is widely used in agriculture as an insecticide to protect crops from pests

Mechanism of Action

Comparison with Similar Compounds

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:

These compounds share a common mechanism of action but differ in their chemical structures, leading to variations in their effectiveness and spectrum of activity.

Properties

Molecular Formula

C16H12Cl2N4O2

Molecular Weight

363.2 g/mol

IUPAC Name

1-[(2-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H12Cl2N4O2/c17-11-5-6-15(19-9-11)20-16(23)13-7-8-22(21-13)10-24-14-4-2-1-3-12(14)18/h1-9H,10H2,(H,19,20,23)

InChI Key

NGSVMNIQQXKBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl

Origin of Product

United States

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